molecular formula C26H22ClN3O2S B2795297 (7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-49-5

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2795297
CAS RN: 892415-49-5
M. Wt: 475.99
InChI Key: GPEKJZKFPAAQGM-UHFFFAOYSA-N
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Description

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality (7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on the synthesis and characterization of related chemical structures. For example, the synthesis and crystal structure of similar compounds have been established using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
  • Other research has explored the synthesis of related methylthio- and methylsulfonyl-polychlorobiphenyls, highlighting methods for preparing these compounds and characterizing them using various analytical techniques (Bergman & Wachtmeister, 1978).

Potential Antitumor Properties

  • Some studies have explored the antitumor properties of compounds with similar structures. For instance, compounds like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share structural similarities, have shown curative activity against certain types of leukemia (Stevens et al., 1984).

Catalytic and Reaction Studies

  • Research has also been conducted on the catalytic and reaction behavior of similar compounds. This includes studies on chemo-, regio-, and stereoselectivity in acid-catalyzed reactions of related tricyclic compounds (Vasin et al., 2010).
  • Additionally, there are studies on the catalyst- and solvent-free synthesis of related compounds, emphasizing the efficiency and selectivity of these synthetic processes (Moreno-Fuquen et al., 2019).

Applications in Organic Synthesis

  • The compound and its related analogs have been utilized in organic synthesis, for instance, in the preparation of novel conformationally constrained, masked cysteines (Clerici et al., 1999).
  • Other research includes the synthesis of complex molecular structures like azoniaspiro[4.8]tridecane cations, showcasing the versatility of these compounds in organic chemistry (Baker et al., 2000).

properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-5-3-4-6-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-9-19(27)10-8-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEKJZKFPAAQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

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